molecular formula C7H4N2O2S B147366 4-Nitrophenyl isothiocyanate CAS No. 2131-61-5

4-Nitrophenyl isothiocyanate

Cat. No. B147366
CAS RN: 2131-61-5
M. Wt: 180.19 g/mol
InChI Key: NXHSSIGRWJENBH-UHFFFAOYSA-N
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Description

4-Nitrophenyl isothiocyanate is a chemical compound that is part of the arylalkyl isothiocyanate family. It is known for its potential in inhibiting certain carcinogenic processes and has been studied for its effects on xenobiotic-metabolizing enzymes in rats and mice . Additionally, it has been used as a chiral derivatizing agent for the resolution of racemic amino acids, demonstrating its utility in enantioseparation .

Synthesis Analysis

The synthesis of 4-nitrophenyl isothiocyanate derivatives can be achieved through a simple two-step process, as demonstrated in the preparation of chiral derivatizing agents for amino acid resolution . Moreover, novel synthesis methods have been developed for the production of anthelmintic drugs like 4-isothiocyanato-4'-nitrodiphenyl ether and its analogs, which likely share similar synthetic pathways with 4-nitrophenyl isothiocyanate .

Molecular Structure Analysis

The molecular structure of 4-nitrophenyl isothiocyanate derivatives plays a crucial role in their biological activity. For instance, the structure-activity relationships of arylalkyl isothiocyanates have been investigated, revealing that certain structural features can enhance their inhibitory effects on carcinogen metabolism . The molecular structure also influences the enantioselectivity of reactions, as seen in the use of isothioureas for the addition of 4-nitrophenyl esters to iminium ions .

Chemical Reactions Analysis

4-Nitrophenyl isothiocyanate participates in various chemical reactions, including the enantioselective addition of esters to iminium ions, facilitated by isothioureas . It also serves as a building block for the synthesis of anthelmintic drugs, which exhibit a broad spectrum of activity against different parasites . The compound's reactivity is influenced by factors such as pH, temperature, and the presence of organic modifiers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenyl isothiocyanate derivatives are essential for their pharmacological effects and their behavior in chemical reactions. For example, the chemotherapeutic effects of related compounds like 4-isothiocyanato-4'-nitrodiphenylamine against various parasites are likely influenced by their physicochemical characteristics . Additionally, the electrochemical properties of related compounds, such as 2-nitro-2'-isothiocyanatobiphenyl, have been explored, leading to the discovery of new intramolecular cyclization reactions .

Scientific Research Applications

  • Catalysis in Organic Synthesis :

    • 4-Nitrophenyl isothiocyanate plays a significant role as a facilitator in the catalysis of enantioselective addition reactions. A study by (Arokianathar et al., 2018) demonstrated its use in enhancing the reactivity and selectivity of certain reactions, particularly in the presence of iminium bromide ions.
  • Synthesis of Antimicrobial Agents :

    • Research by (Gondhani et al., 2013) highlighted the synthesis of antimicrobial agents using 4-Nitro benzoyl isothiocyanate. The synthesized compounds showed promising antibacterial and antifungal activities, underlining its potential in developing new antimicrobial agents.
  • Chromatographic Analysis :

    • In the field of chromatography, 4-nitrophenyl isothiocyanate has been used for the pre-columnar derivatization of glutathione. As detailed in a study by (Alexeeva et al., 2018), this approach enhances the detection and quantitative analysis of glutathione in pharmaceutical research.
  • Organocatalysis :

    • The compound has been utilized as an organocatalyst in transesterification reactions. (Ishihara et al., 2008) showed that zwitterionic salts derived from 4-nitrophenyl isothiocyanate can catalyze the transesterification of methyl carboxylates and alcohols, highlighting its utility in organic synthesis.
  • Study of Enzymatic Reactions :

    • A study by (Hitchcock & Murphy, 1967) explored the enzymatic reduction of compounds containing 4-nitrophenyl groups, contributing to the understanding of enzymatic mechanisms in various species.
  • Synthesis of Pharmaceutical Agents :

    • 4-Nitrophenyl isothiocyanate has been used in the synthesis of pharmaceutical agents like anthelmintic drugs. (Chaskar et al., 2009) demonstrated its application in creating novel drug molecules, showcasing its versatility in medicinal chemistry.
  • Development of Fluorescent Dyes :

    • In the field of fluorescent dye development, (Frath et al., 2012) utilized the isothiocyanate derivative of a nitro-phenyl group for labeling experiments with proteins, indicating its potential in bio-imaging and diagnostics.
  • Antimicrobial Activity :

    • The antimicrobial activity of 4-nitrophenyl isothiocyanate derivatives was further explored by (Tang et al., 2018). Their research found that these compounds effectively inhibited certain plant pathogens, suggesting applications in agriculture and plant protection.
  • Cancer Research :

    • In cancer research, (Pandey et al., 2019) investigated the anticancer properties of derivatives of 4-nitrophenyl isothiocyanate, opening up avenues for the development of novel anticancer drugs.

Safety And Hazards

4-Nitrophenyl isothiocyanate is considered hazardous. It may cause skin irritation, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled. It may also cause respiratory irritation and is harmful if swallowed or inhaled .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This suggests that 4-Nitrophenyl isothiocyanate could play a significant role in future research and development in the field of nanostructured materials .

properties

IUPAC Name

1-isothiocyanato-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-6(2-4-7)8-5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHSSIGRWJENBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062198
Record name Benzene, 1-isothiocyanato-4-nitro-
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Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl isothiocyanate

CAS RN

2131-61-5
Record name 4-Nitrophenyl isothiocyanate
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Record name Benzene, 1-isothiocyanato-4-nitro-
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Record name 4-Nitrophenyl isothiocyanate
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Record name Benzene, 1-isothiocyanato-4-nitro-
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Record name Benzene, 1-isothiocyanato-4-nitro-
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Record name 4-nitrobenzyl-isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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